molecular formula C16H9ClN2S B2583992 4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline CAS No. 790263-71-7

4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline

Cat. No.: B2583992
CAS No.: 790263-71-7
M. Wt: 296.77
InChI Key: RJCRXSRFDZPKAL-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline is a heterocyclic compound that combines the structural features of benzothiazole and quinoline. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both benzothiazole and quinoline moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline typically involves the condensation of 2-chloroquinoline with 2-aminobenzenethiol under acidic conditions. This reaction forms the benzothiazole ring fused to the quinoline structure. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline is unique due to the presence of both benzothiazole and quinoline rings, along with a reactive chloro group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-chloroquinolin-4-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2S/c17-15-9-11(10-5-1-2-6-12(10)18-15)16-19-13-7-3-4-8-14(13)20-16/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCRXSRFDZPKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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